molecular formula C25H29N3O4S B2873486 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(p-tolyl)acetamide CAS No. 878058-79-8

2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(p-tolyl)acetamide

Cat. No.: B2873486
CAS No.: 878058-79-8
M. Wt: 467.58
InChI Key: GYQDOKNZTZDCMD-UHFFFAOYSA-N
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Description

2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C25H29N3O4S and its molecular weight is 467.58. The purity is usually 95%.
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Biological Activity

The compound 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(p-tolyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. Its unique structure, incorporating an indole core, a sulfonyl group, and an azepane ring, suggests various mechanisms of action in biological systems. This article reviews the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C26H31N3O4S
  • Molecular Weight : 481.6 g/mol
  • CAS Number : 878060-21-0

The mechanism of action for this compound is believed to involve interactions with specific molecular targets within biological systems. These interactions may include:

  • Enzyme Inhibition : The compound may inhibit various enzymes by binding to their active sites. For instance, it has been noted to interact with glycine transporter 1 (GlyT1), showing potential as a therapeutic agent for neurological disorders .
  • Receptor Modulation : The structural components may allow the compound to modulate receptor activity, influencing signal transduction pathways relevant to various physiological processes.

Antimicrobial Activity

Research indicates that derivatives of the compound exhibit significant antimicrobial properties. For instance, similar compounds have shown effectiveness against a range of bacterial strains, suggesting potential applications in treating infections .

Anticancer Potential

Studies have explored the anticancer properties of related indole-sulfonamide compounds. These compounds have demonstrated cytotoxic effects against various cancer cell lines, indicating that modifications to the indole structure can enhance biological activity .

Central Nervous System Effects

The ability of the compound to penetrate the blood-brain barrier has been highlighted in pharmacokinetic studies. This characteristic is crucial for developing treatments for central nervous system disorders, where modulation of neurotransmitter transporters like GlyT1 could provide therapeutic benefits .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against multiple bacterial strains
AnticancerCytotoxic effects observed in cancer cell lines
GlyT1 InhibitionPotent inhibitor with implications for CNS disorders
Enzyme InteractionPotential to modulate enzyme activity

Case Study: GlyT1 Inhibition

In a study focusing on GlyT1 inhibitors, compounds structurally similar to this compound were evaluated for their potency. The most effective compounds exhibited IC50 values in the nanomolar range, demonstrating significant potential for treating conditions like schizophrenia and depression through enhanced glycine signaling in the brain .

Properties

IUPAC Name

2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfonyl-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O4S/c1-19-10-12-20(13-11-19)26-24(29)18-33(31,32)23-16-28(22-9-5-4-8-21(22)23)17-25(30)27-14-6-2-3-7-15-27/h4-5,8-13,16H,2-3,6-7,14-15,17-18H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYQDOKNZTZDCMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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